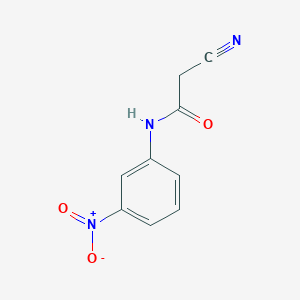

2-cyano-N-(3-nitrophenyl)acetamide

説明

2-cyano-N-(3-nitrophenyl)acetamide is an organic compound with the molecular formula C9H7N3O3 It is a derivative of cyanoacetamide, featuring a cyano group (-CN) and a nitrophenyl group (-NO2) attached to the acetamide backbone

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(3-nitrophenyl)acetamide typically involves the reaction of 3-nitroaniline with cyanoacetic acid or its esters. One common method is the direct treatment of 3-nitroaniline with methyl cyanoacetate in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

2-cyano-N-(3-nitrophenyl)acetamide undergoes various chemical reactions, including:

Nucleophilic substitution: The cyano group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Condensation reactions: The active hydrogen on the cyanoacetamide moiety can engage in condensation reactions with aldehydes or ketones to form heterocyclic compounds.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.

Condensation reactions: Aldehydes or ketones with acidic or basic catalysts.

Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

Major Products

Nucleophilic substitution: Formation of substituted cyanoacetamides.

Condensation reactions: Formation of heterocyclic compounds such as pyrazoles or pyridines.

Reduction: Formation of 2-cyano-N-(3-aminophenyl)acetamide.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : 193.17 g/mol

- IUPAC Name : 2-cyano-N-(3-nitrophenyl)acetamide

The compound features a cyano group, a nitrophenyl moiety, and an acetamide functional group, contributing to its diverse reactivity and biological activity.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. A study evaluated its effects on various cancer cell lines, revealing significant antiproliferative activity.

Case Study: Antiproliferative Effects on MCF-7 Cells

- IC50 Value : 5.0 µM

- Selectivity Index : 12

This suggests that the compound may serve as a potential lead for developing new anticancer agents.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties against various pathogens. Related compounds have shown efficacy against bacteria such as Klebsiella pneumoniae.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | MBC (µg/mL) | Activity Type |

|---|---|---|---|

| This compound | 16 | 16 | Bactericidal |

| Ciprofloxacin | 4 | 8 | Bactericidal |

| Cefepime | 32 | >128 | Bacteriostatic |

The results indicate that this compound could be further explored for therapeutic applications in infectious diseases.

Synthetic Routes

The synthesis of this compound can be achieved through several methods, primarily involving the reaction of substituted nitroanilines with cyanoacetamides under specific conditions.

Common Synthetic Method:

- Reacting 3-nitroaniline with cyanoacetate in the presence of a base.

- Purification through crystallization techniques.

Reaction Mechanisms

The compound can undergo various chemical reactions:

- Oxidation : Can be oxidized to form nitroso or nitro derivatives.

- Reduction : Reduction can yield amines or hydroxylamines.

- Substitution Reactions : The nitro group can participate in nucleophilic substitution reactions.

Biological Studies and Pharmacokinetics

In silico studies suggest a favorable pharmacokinetic profile for this compound, indicating good oral bioavailability and low toxicity potential based on AMES tests. This makes it a candidate for further development in therapeutic applications.

Industrial Applications

In addition to its medicinal uses, this compound has potential industrial applications:

- Used as an intermediate in the synthesis of other organic compounds.

- Explored for use in the development of polymers and resins due to its reactive functional groups.

作用機序

The mechanism of action of 2-cyano-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. The cyano and nitrophenyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

類似化合物との比較

Similar Compounds

- 2-cyano-N-(2-nitrophenyl)acetamide

- 2-cyano-N-(4-nitrophenyl)acetamide

- 2-cyano-N-(2,4-dinitrophenyl)acetamide

Uniqueness

2-cyano-N-(3-nitrophenyl)acetamide is unique due to the position of the nitro group on the phenyl ring, which influences its chemical reactivity and biological activity. The meta position of the nitro group can lead to different steric and electronic effects compared to the ortho or para positions, resulting in distinct properties and applications .

生物活性

2-Cyano-N-(3-nitrophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and pharmacological properties of this compound, supported by data from various studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 220.18 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Target Enzymes : The compound has been shown to interact with various enzymes, including those involved in inflammatory and cancer pathways.

- Biochemical Pathways : It influences pathways related to cell proliferation, apoptosis, and inflammation, potentially acting as an anti-inflammatory and anticancer agent.

Biological Activities

Research indicates that this compound exhibits a broad spectrum of biological activities:

- Anticancer Activity : Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent.

- Antimicrobial Properties : Preliminary data indicate that it may possess antimicrobial properties against certain bacterial strains.

- Anti-inflammatory Effects : The compound shows promise in reducing inflammation through modulation of cytokine production.

Case Studies and Research Findings

- Anticancer Efficacy :

- Antimicrobial Activity :

-

Anti-inflammatory Action :

- The compound was tested in a murine model of inflammation, where it significantly reduced edema formation and pro-inflammatory cytokine levels (TNF-α and IL-6), suggesting a potential mechanism for its anti-inflammatory properties .

Pharmacokinetics

The pharmacokinetic profile of this compound has been assessed in various studies:

- Absorption and Bioavailability : The compound demonstrates good oral bioavailability, attributed to its moderate lipophilicity.

- Metabolism : It undergoes metabolic transformations primarily in the liver, with cytochrome P450 enzymes playing a significant role.

- Excretion : Studies suggest renal excretion as the primary route for elimination.

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | IC / MIC |

|---|---|---|

| Anticancer | Inhibition of HCT116 cells | IC = 5 μM |

| Antimicrobial | Inhibition of S. aureus | MIC = 50–100 μg/mL |

| Anti-inflammatory | Reduction in edema | Significant reduction |

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Oral Bioavailability | Good |

| Metabolism | Liver (CYP450 involvement) |

| Elimination | Primarily renal |

特性

IUPAC Name |

2-cyano-N-(3-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c10-5-4-9(13)11-7-2-1-3-8(6-7)12(14)15/h1-3,6H,4H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCDLCHVIKUNVHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350030 | |

| Record name | 2-cyano-N-(3-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52570-56-6 | |

| Record name | 2-cyano-N-(3-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。